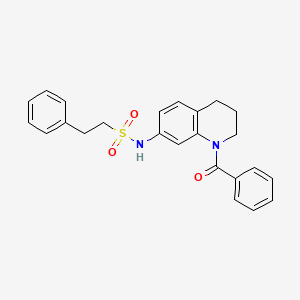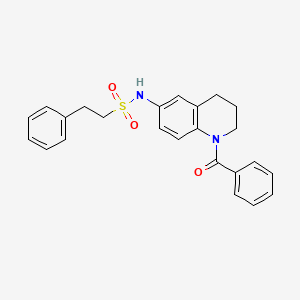
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide, also known as NBTQS, is a recently discovered synthetic compound that has been found to have a wide range of applications in scientific research. This compound is a benzene sulfonamide derivative of tetrahydroquinoline and is used as a ligand in many different experiments. It is used in a variety of research fields, including biochemistry, pharmacology, and biotechnology.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide is used in a variety of scientific research applications. It is used as a ligand for binding to proteins and other molecules, as well as for studying enzyme kinetics and protein-ligand interactions. It is also used in the study of enzyme inhibitors, as well as in the study of drug-receptor interactions. Furthermore, it has been used in the study of signal transduction pathways and the study of enzyme-substrate interactions.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide is not yet fully understood. However, it is believed that the compound binds to proteins and other molecules through hydrophobic interactions, as well as through hydrogen bonding. Furthermore, it is believed that the compound can also interact with other molecules through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide have not yet been fully studied. However, it is believed that the compound can have a wide range of effects on different biochemical and physiological processes. For example, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. First, it is relatively easy to synthesize and can be prepared in large quantities. Additionally, it is relatively stable and has a long shelf life. Furthermore, it is relatively inexpensive and can be used in a variety of experiments.
However, there are also some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide in lab experiments. For example, it is not as soluble in water as some other compounds, which can make it difficult to work with. Additionally, it can be easily degraded by light and heat, which can limit its use in experiments.
将来の方向性
The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide are still being explored. One possible future direction is the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide as a drug delivery system. This could potentially allow for the targeted delivery of drugs to specific cells or tissues. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide could potentially be used as an enzyme inhibitor to study the regulation of enzyme activity. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide could be used to study the interactions between proteins and other molecules, which could potentially lead to new insights into the mechanisms of disease.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide can be synthesized in a two-step process. The first step involves the reaction of 1-benzoyl-2,3,4-tetrahydroquinoline (THQ) with 2-phenylethane-1-sulfonamide (PES) in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide. The second step involves the removal of the remaining acetic acid and the formation of the final product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(21-10-5-2-6-11-21)26-16-7-12-20-13-14-22(18-23(20)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIXEKNYZGMFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)
![3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569170.png)
![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)
![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)
![8-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569196.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6569221.png)

![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569231.png)
![2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide](/img/structure/B6569244.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569256.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6569274.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6569281.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569283.png)
![3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6569285.png)